Cas no 1704108-23-5 (1-3-chloro-4-(trifluoromethyl)phenylcyclohexan-1-amine)

1-3-chloro-4-(trifluoromethyl)phenylcyclohexan-1-amine 化学的及び物理的性質
名前と識別子
-
- 1-3-chloro-4-(trifluoromethyl)phenylcyclohexan-1-amine
- EN300-1940772
- 1-[3-chloro-4-(trifluoromethyl)phenyl]cyclohexan-1-amine
- 1704108-23-5
-
- インチ: 1S/C13H15ClF3N/c14-11-8-9(4-5-10(11)13(15,16)17)12(18)6-2-1-3-7-12/h4-5,8H,1-3,6-7,18H2
- InChIKey: PGQQRHZKUGGFOA-UHFFFAOYSA-N
- ほほえんだ: ClC1=C(C(F)(F)F)C=CC(=C1)C1(CCCCC1)N
計算された属性
- せいみつぶんしりょう: 277.0845117g/mol
- どういたいしつりょう: 277.0845117g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 18
- 回転可能化学結合数: 1
- 複雑さ: 287
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 26Ų
- 疎水性パラメータ計算基準値(XlogP): 3.9
1-3-chloro-4-(trifluoromethyl)phenylcyclohexan-1-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1940772-1.0g |
1-[3-chloro-4-(trifluoromethyl)phenyl]cyclohexan-1-amine |
1704108-23-5 | 1g |
$1057.0 | 2023-06-01 | ||
Enamine | EN300-1940772-0.25g |
1-[3-chloro-4-(trifluoromethyl)phenyl]cyclohexan-1-amine |
1704108-23-5 | 0.25g |
$840.0 | 2023-09-17 | ||
Enamine | EN300-1940772-5.0g |
1-[3-chloro-4-(trifluoromethyl)phenyl]cyclohexan-1-amine |
1704108-23-5 | 5g |
$3065.0 | 2023-06-01 | ||
Enamine | EN300-1940772-0.1g |
1-[3-chloro-4-(trifluoromethyl)phenyl]cyclohexan-1-amine |
1704108-23-5 | 0.1g |
$804.0 | 2023-09-17 | ||
Enamine | EN300-1940772-5g |
1-[3-chloro-4-(trifluoromethyl)phenyl]cyclohexan-1-amine |
1704108-23-5 | 5g |
$2650.0 | 2023-09-17 | ||
Enamine | EN300-1940772-0.5g |
1-[3-chloro-4-(trifluoromethyl)phenyl]cyclohexan-1-amine |
1704108-23-5 | 0.5g |
$877.0 | 2023-09-17 | ||
Enamine | EN300-1940772-2.5g |
1-[3-chloro-4-(trifluoromethyl)phenyl]cyclohexan-1-amine |
1704108-23-5 | 2.5g |
$1791.0 | 2023-09-17 | ||
Enamine | EN300-1940772-10.0g |
1-[3-chloro-4-(trifluoromethyl)phenyl]cyclohexan-1-amine |
1704108-23-5 | 10g |
$4545.0 | 2023-06-01 | ||
Enamine | EN300-1940772-0.05g |
1-[3-chloro-4-(trifluoromethyl)phenyl]cyclohexan-1-amine |
1704108-23-5 | 0.05g |
$768.0 | 2023-09-17 | ||
Enamine | EN300-1940772-1g |
1-[3-chloro-4-(trifluoromethyl)phenyl]cyclohexan-1-amine |
1704108-23-5 | 1g |
$914.0 | 2023-09-17 |
1-3-chloro-4-(trifluoromethyl)phenylcyclohexan-1-amine 関連文献
-
Christopher D. Roland,Tianyu Zhang,Sudarsan VenkatRamani,Ion Ghiviriga,Adam S. Veige Chem. Commun., 2019,55, 13697-13700
-
Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
-
Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
-
Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
-
Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
-
Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
-
Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
-
A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
-
Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070
-
Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818
1-3-chloro-4-(trifluoromethyl)phenylcyclohexan-1-amineに関する追加情報
1-3-Chloro-4-(Trifluoromethyl)Phenylcyclohexan-1-Amine
The compound 1704108-23-5, also known as 1-3-chloro-4-(trifluoromethyl)phenylcyclohexan-1-amine, is a structurally complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its unique combination of functional groups, including a chloro group, a trifluoromethyl group, and an amine group attached to a cyclohexane ring. The presence of these groups imparts distinct chemical properties, making it a subject of interest in both academic and industrial research.
Recent studies have highlighted the importance of 1-3-chloro-4-(trifluoromethyl)phenylcyclohexan-1-amine in the development of novel therapeutic agents. Its structure suggests potential applications in the field of central nervous system (CNS) drug discovery, particularly in targeting neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. The trifluoromethyl group is known to enhance lipophilicity, which can improve drug absorption and bioavailability, while the chloro group may contribute to selectivity in binding to specific receptor sites.
One of the most promising aspects of this compound is its ability to modulate monoamine oxidase (MAO) activity. MAO enzymes are critical in the metabolism of neurotransmitters like dopamine and serotonin, and their inhibition has been shown to alleviate symptoms of neurodegenerative disorders. Preclinical studies have demonstrated that 1704108-23-5 exhibits selective inhibition of MAO-B isoforms, which are particularly relevant in Parkinson's disease. This selectivity reduces the risk of side effects associated with non-selective MAO inhibitors, such as hypertension and serotonin syndrome.
Furthermore, the cyclohexane ring in 1-3-chloro-4-(trifluoromethyl)phenylcyclohexan-1-amine provides structural rigidity, which can enhance molecular stability and improve pharmacokinetic profiles. This feature is advantageous in drug design, as it can lead to longer-lasting therapeutic effects with reduced dosing frequency. Recent advancements in computational chemistry have enabled researchers to optimize the compound's structure for improved efficacy and reduced toxicity, paving the way for its potential use in clinical trials.
The synthesis of 1704108-23-5 involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The introduction of the trifluoromethyl group via electrophilic substitution and subsequent amine functionalization are critical steps that require precise control over reaction conditions to ensure high yields and purity. Researchers have also explored alternative synthetic pathways to enhance scalability and cost-effectiveness, making this compound more accessible for large-scale production.
In terms of safety and toxicity, preliminary studies indicate that 1704108-23-5 has a favorable safety profile at therapeutic doses. However, further investigations are needed to fully characterize its long-term effects and potential for off-target interactions. Regulatory agencies emphasize the importance of thorough preclinical testing to ensure that novel compounds meet stringent safety standards before advancing to human trials.
Looking ahead, the development of 1704108-23-5 represents a significant step forward in the quest for innovative treatments for CNS disorders. Its unique combination of functional groups, coupled with advancements in synthetic chemistry and pharmacological testing, positions it as a promising candidate for future therapeutic interventions. As research continues to uncover its full potential, this compound may play a pivotal role in addressing some of the most challenging medical conditions facing society today.
1704108-23-5 (1-3-chloro-4-(trifluoromethyl)phenylcyclohexan-1-amine) 関連製品
- 93285-86-0(N-2-(3,4-Dimethoxyphenyl)ethylcyclohexanamine)
- 1443309-46-3(1-(3,4-difluorophenyl)butan-2-ol)
- 866849-46-9(Phenyl 5-bromothiophene-2-carboxylate)
- 68319-44-8(5-(4-nitrophenyl)methylimidazolidine-2,4-dione)
- 941878-07-5(N-(4-methyl-1,3-benzothiazol-2-yl)-N-(pyridin-2-yl)methylcyclohexanecarboxamide)
- 2154769-39-6((1S)-1-(2-chloro-3,6-difluorophenyl)-2,2,2-trifluoroethan-1-ol)
- 1506414-62-5((4-Bromo-2,6-difluorophenyl)methyl(ethyl)amine)
- 168141-99-9(4-Hydroxyquinoline-2-carbaldehyde)
- 850905-37-2(2-benzyl-5-2-(4-methylpiperidin-1-yl)-2-oxoethoxy-1,2,3,4-tetrahydroisoquinolin-1-one)
- 64156-70-3(n-Butyl-4,4,4-d3 Alcohol)



